2-(3-Nitrophenyl)-1,3,2-dioxaborolane-4R,5R-dicarboxylic acid
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Overview
Description
2-(3-Nitrophenyl)-1,3,2-dioxaborolane-4R,5R-dicarboxylic acid is an organic compound that belongs to the class of boronic acids. This compound is characterized by the presence of a nitrophenyl group attached to a dioxaborolane ring, which is further substituted with carboxylic acid groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenyl)-1,3,2-dioxaborolane-4R,5R-dicarboxylic acid typically involves the reaction of 3-nitrophenylboronic acid with a suitable dioxaborolane precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The purification of the compound is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitrophenyl)-1,3,2-dioxaborolane-4R,5R-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions with halides to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of biaryl compounds.
Scientific Research Applications
2-(3-Nitrophenyl)-1,3,2-dioxaborolane-4R,5R-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential as a biochemical probe and in drug discovery.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as sensors and catalysts.
Mechanism of Action
The mechanism of action of 2-(3-Nitrophenyl)-1,3,2-dioxaborolane-4R,5R-dicarboxylic acid involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, while the boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(3-Nitrophenyl)acetic acid: Contains a nitrophenyl group and a carboxylic acid group but lacks the boronic acid moiety.
3-Nitrophenylboronic acid: Contains a nitrophenyl group and a boronic acid group but lacks the dioxaborolane ring.
Uniqueness
2-(3-Nitrophenyl)-1,3,2-dioxaborolane-4R,5R-dicarboxylic acid is unique due to the presence of both the nitrophenyl group and the dioxaborolane ring with carboxylic acid substitutions. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(3-nitrophenyl)-1,3,2-dioxaborolane-4,5-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BNO8/c13-9(14)7-8(10(15)16)20-11(19-7)5-2-1-3-6(4-5)12(17)18/h1-4,7-8H,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYPDMHYDHHGRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)C(=O)O)C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BNO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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